3-[(2-Chloro-6-fluorophenyl)methyl]-3H-purin-6-amine
Description
3H vs. 9H Isomerism
The positional isomerism between 3H- and 9H-purine derivatives profoundly impacts molecular interactions. For example, arprinocid (9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine) differs solely in the benzyl group’s attachment site (N9 vs. N3). This shift alters hydrogen-bonding patterns: the N3-substituted derivative cannot form the canonical Watson-Crick base pairs observed in nucleic acids, whereas N9-substituted analogs may retain limited pairing capacity.
Halogen-Substituted Benzyl Groups
Comparison with 2-chloro-6-fluorobenzyl chloride highlights the role of the purine scaffold in modulating electronic effects. The benzyl chloride precursor exhibits higher electrophilicity at the benzylic carbon, whereas in this compound, conjugation with the purine ring delocalizes electron density, reducing reactivity toward nucleophilic attack.
Methylated Analogs
N,N,3-Trimethyl-3H-purin-6-amine illustrates how alkylation influences solubility and steric hindrance. Methyl groups at N3 and the 6-amino position increase hydrophobicity but restrict rotational freedom compared to the benzyl-substituted compound.
Properties
CAS No. |
68220-23-5 |
|---|---|
Molecular Formula |
C12H9ClFN5 |
Molecular Weight |
277.68 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-7H-purin-6-imine |
InChI |
InChI=1S/C12H9ClFN5/c13-8-2-1-3-9(14)7(8)4-19-6-18-11(15)10-12(19)17-5-16-10/h1-3,5-6,15H,4H2,(H,16,17) |
InChI Key |
VMHWXVKWKXOVBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC(=N)C3=C2N=CN3)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The alkylation typically employs 2-chloro-6-fluorobenzyl bromide or chloride as the electrophile. Key parameters include:
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) or alcohols (e.g., isopropanol) are used to enhance reactivity.
-
Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates deprotonation of the purine, promoting nucleophilic attack.
-
Temperature : Reactions are conducted at elevated temperatures (60–120°C) to accelerate kinetics.
Example Procedure:
A mixture of 6-aminopurine (1.0 equiv) and 2-chloro-6-fluorobenzyl bromide (1.1 equiv) in anhydrous DMF is stirred with NaH (1.2 equiv) at 80°C for 12–24 hours. The crude product is purified via recrystallization from ethanol, yielding the target compound as a white solid.
Table 1: Comparison of Alkylation Conditions
Intermediate-Based Synthesis
Alternative routes involve constructing the purine ring after introducing the benzyl group.
Traube Purine Synthesis
The Traube method involves cyclizing a pyrimidine intermediate with formamide. For example:
-
Synthesis of 4,5-Diaminopyrimidine : Reacting 2-chloro-6-fluorobenzylamine with cyanogen bromide to form a diaminopyrimidine intermediate.
-
Cyclization : Treating the intermediate with formamide under reflux to yield the purine core.
Key Challenge : Regioselectivity in cyclization often requires careful optimization to avoid byproducts.
Analytical Characterization
Successful synthesis is confirmed via:
-
¹H NMR : Signals at δ 5.21 (s, 2H, CH₂), 7.15–7.44 (m, aromatic protons), and 8.92 (s, 1H, purine H-2).
Industrial-Scale Considerations
Patent WO2005113554A2 highlights scalability challenges, emphasizing:
Chemical Reactions Analysis
Key Reaction Mechanism
The compound is synthesized through nucleophilic alkylation of the purine amino group. The reaction involves substituting a hydrogen atom on the purine's amino group with a 2-chloro-6-fluorobenzyl moiety. This alkylation typically utilizes 2-chloro-6-fluorobenzyl chloride as the alkylating agent, which reacts with the purine amine in the presence of a base (e.g., triethylamine or alkoxide) to facilitate deprotonation .
Reaction Conditions
-
Reagents :
Isolation and Purification
The product is often purified via partition chromatography or flash chromatography using silica gel, with eluents such as hexanes/ethyl acetate mixtures. The final product is isolated as an off-white solid with yields typically ranging from 69% to 88% .
Substituent Effects
-
2-Chloro-6-fluorophenyl group :
-
Purine ring :
Stability and Degradation
The compound exhibits moderate stability under standard conditions but may degrade under strong acidic/basic conditions due to the purine’s sensitivity to hydrolysis. The fluorobenzyl substituent provides some steric protection against hydrolytic cleavage .
Biological Activity
Derivatives of purine amines, including this compound, are explored as adenosine receptor agonists and kinase inhibitors . Structural modifications, such as fluorobenzyl substitution, aim to optimize receptor binding affinity and selectivity .
Comparison of Related Compounds
| Compound | Substituent | Key Feature |
|---|---|---|
| 3-[(2-Chloro-6-fluorophenyl)methyl]-3H-purin-6-amine | 2-Chloro-6-fluorobenzyl | Enhanced electrophilicity for alkylation |
| 2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine | 3-Methoxyphenyl | Methoxy group for hydrogen bonding |
| 2-Chloro-N-methyl-9H-purin-6-amine | Methyl | Simple alkyl substitution |
Yield and Purity
-
Yield : Reported yields vary based on reaction conditions. For example, one study reported 69% yield using flash chromatography .
-
Purity : Purification relies heavily on chromatographic techniques, with impurities often arising from incomplete alkylation or side reactions involving the benzyl halide .
Challenges
Scientific Research Applications
Chemical Synthesis
3-[(2-Chloro-6-fluorophenyl)methyl]-3H-purin-6-amine serves as a crucial building block in the synthesis of more complex molecules. It can undergo various reactions such as oxidation and reduction to form different derivatives, making it valuable in organic synthesis .
Biological Research
This compound is studied for its interactions with biological macromolecules like DNA and proteins. Research indicates that it may influence cellular processes by interacting with specific enzymes or receptors, potentially inhibiting or activating pathways involved in disease progression.
Medicinal Chemistry
The compound has shown promise in the development of therapeutic agents, particularly for cancer and viral infections. Its mechanism of action may involve the inhibition of certain kinases, which are critical in cancer cell signaling pathways .
Anticancer Activity
A study investigated the efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity towards certain types of cancer cells while demonstrating minimal toxicity to normal cells. This suggests a favorable therapeutic window for potential drug development.
Antiviral Properties
Research has also focused on the antiviral properties of this purine derivative. In vitro studies have shown that it can inhibit viral replication in specific models, making it a candidate for further investigation in antiviral drug development.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorobenzyl)-3H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects: The 2-chloro-6-fluoro substitution in the target compound creates a dipole moment that may enhance interactions with charged residues in enzyme active sites compared to mono-halogenated analogs .
- Metabolic Stability : N-Methylation (as in ) and ethyl substitution () are common strategies to reduce oxidative metabolism, suggesting the target compound may require prodrug approaches for optimal bioavailability .
- Structural Insights : X-ray crystallography (using SHELX programs, ) has been critical in confirming the spatial arrangement of halogen atoms, which is vital for structure-activity relationship (SAR) studies .
Biological Activity
3-[(2-Chloro-6-fluorophenyl)methyl]-3H-purin-6-amine, also known by its CAS number 68220-23-5, is a purine derivative that has garnered interest due to its potential biological activities. This compound exhibits a unique structure that may influence its pharmacological properties, particularly in the fields of antimicrobial and antiviral research.
- Molecular Formula : C12H9ClFN5
- Molecular Weight : 277.684 g/mol
- CAS Number : 68220-23-5
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various purine derivatives, including this compound. This compound has shown promising activity against a range of bacterial and fungal strains.
Table 1: Antimicrobial Activity Overview
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0048 mg/mL |
| Bacillus subtilis | 0.0195 mg/mL |
| Candida albicans | 0.039 mg/mL |
| Staphylococcus aureus | 0.0098 mg/mL |
The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with MIC values indicating effective concentrations for microbial growth inhibition .
Antiviral Activity
The compound's structural characteristics suggest potential antiviral properties, particularly as an inhibitor of adenosine kinase (AdK). Inhibition of AdK can lead to increased endogenous adenosine levels, which may be beneficial in treating various viral infections .
Table 2: Antiviral Efficacy
| Compound | EC50 (μM) |
|---|---|
| This compound | 130.24 |
This table illustrates the effective concentration required for half-maximal inhibition (EC50) in specific viral assays, suggesting that this compound could serve as a lead for further antiviral development .
The biological activity of this compound is largely attributed to its interaction with key enzymes and receptors involved in cellular signaling pathways. The presence of halogen substituents (chlorine and fluorine) enhances the compound's lipophilicity, potentially improving its cell membrane permeability and bioavailability .
Case Studies
- Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against multiple strains of bacteria and fungi. Results indicated that modifications to the phenyl ring significantly influenced antimicrobial potency, with certain substitutions leading to enhanced activity against resistant strains .
- Adenosine Kinase Inhibition Study : A study focused on the inhibition of adenosine kinase demonstrated that this compound effectively raised endogenous adenosine levels in vitro, showcasing its potential as a therapeutic agent in conditions where adenosine modulation is beneficial .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-[(2-Chloro-6-fluorophenyl)methyl]-3H-purin-6-amine, and how can purity be verified?
- Methodological Answer :
- Synthesis : Use nucleophilic substitution or palladium-catalyzed cross-coupling to attach the (2-chloro-6-fluorophenyl)methyl group to the purine scaffold. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like dehalogenated derivatives .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol-water mixtures to isolate high-purity crystals.
- Purity Verification :
- HPLC : Use a C18 reverse-phase column (mobile phase: 0.1% TFA in acetonitrile/water) to confirm ≥98% purity.
- NMR : Compare H and C spectra to reference data (e.g., absence of extraneous peaks at δ 7.2–7.6 ppm for aromatic protons) .
Q. What theoretical frameworks guide research on this compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Link the chloro-fluorophenyl moiety’s electron-withdrawing effects to adenosine receptor binding affinity. Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase domains or GPCRs .
- Kinetic Theory : Model competitive inhibition kinetics in enzyme assays (e.g., IC determination via fluorometric assays) to quantify target binding .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for synthesis steps involving volatile solvents .
- Waste Disposal : Segregate halogenated waste in labeled containers; collaborate with certified waste management services for incineration at ≥1,200°C to prevent environmental release .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., cell line: HEK293 vs. HeLa; ATP concentration: 10 µM in kinase inhibition assays).
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, identifying outliers linked to methodological variables (e.g., DMSO solvent concentration >0.1% causing false positives) .
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and transcriptomics to assess downstream gene expression changes .
Q. What experimental design principles apply to studying this compound’s environmental fate?
- Methodological Answer :
- Microcosm Studies : Simulate aquatic ecosystems with controlled pH (6.5–8.5), temperature (20–25°C), and microbial communities. Monitor degradation via LC-MS/MS over 30 days to calculate half-life (t) .
- QSAR Modeling : Predict bioaccumulation potential using logP (octanol-water partition coefficient) and molecular weight (e.g., EPI Suite software) .
Q. How can researchers optimize in vitro assays to study this compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- Substrate Cocktail Assays : Co-incubate with probe substrates (e.g., midazolam for CYP3A4, bupropion for CYP2B6) in human liver microsomes.
- LC-HRMS Analysis : Quantify metabolite formation (e.g., hydroxylated derivatives) using a Q-Exactive Orbitrap mass spectrometer (resolution: 140,000) .
- Kinetic Parameter Calculation : Fit data to Michaelis-Menten models using GraphPad Prism to derive K and V .
Key Research Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
